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Compound of Interest

Compound Name: 3-Methyl-2-hexanol

Cat. No.: B1265668

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Methyl-2-hexanol (C7H160), a secondary alcohol with the CAS number 2313-65-7.[1][2][3] The
information presented herein is crucial for the accurate identification, characterization, and
quality control of this compound in research and development settings. This document
summarizes quantitative data from Mass Spectrometry (MS), *H Nuclear Magnetic Resonance
(NMR), 3C NMR, and Infrared (IR) spectroscopy, provides detailed experimental
methodologies, and illustrates the logical workflow of spectroscopic structure elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Methyl-2-hexanol, facilitating
easy comparison and reference.

Mass Spectrometry (Electron lonization)

Mass spectrometry of alcohols is characterized by two primary fragmentation pathways: a-
cleavage and dehydration (loss of water).[4][5][6] The molecular ion peak for primary and
secondary alcohols is often small or undetectable.[7][8]
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Fragment (m/z) Interpretation

116 Molecular lon (M*) (often weak or absent)

101 [M - CHs]*

87 [M - C2Hs]*

73 [M - CsH7]* (a-cleavage)

45 [CH3CHOH]* (a-cleavage, often a base peak)[4]
43 [CsH7]*

41 [CsHs]*+

Note: The relative intensities of the peaks can vary depending on the specific instrument and
experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 3-Methyl-2-hexanol will exhibit characteristic chemical shifts and
splitting patterns corresponding to the different proton environments in the molecule.

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~3.7-3.8 Multiplet 1H H-2
~1.5-1.7 Multiplet 1H H-3
~1.2-1.4 Multiplet 4H H-4, H-5
~1.15 Doublet 3H C1-Hs
~0.9 Triplet 3H C6-Hs
~0.85 Doublet 3H C3-CHs
Variable Singlet (broad) 1H OH
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Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

The hydroxyl proton signal can be broad and its chemical shift is highly variable; it can be

confirmed by D20 exchange.[6][9]

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (8, ppm) Assignment
~70-75 C-2

~40-45 C-3

~30-35 C-4

~20-25 C-5

~10-15 C-6

~15-20 C-1

~15-20 C3-CHs

Note: These are predicted chemical shift ranges. Actual values can be found in spectral

databases.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band and a

C-O stretching band.[10][11]

Wavenumber (cm—1)

Vibrational Mode

Description

Strong, broad band due to

~3500-3200 O-H stretch

hydrogen bonding[10]
~2960-2850 C-H stretch (sp?) Strong, sharp peaks
~1465 C-H bend Medium intensity
~1260-1050 C-O stretch Strong intensity[10]
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters should be optimized for the instrument in use.

Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 3-Methyl-2-hexanol in a volatile organic
solvent such as dichloromethane or methanol.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
with an electron ionization (EI) source.

GC Conditions:

[¢]

Column: Use a non-polar capillary column (e.g., HP-5MS).
o Injection Volume: 1 pL.
o Inlet Temperature: 250 °C.

o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10
°C/min.

o Carrier Gas: Helium at a constant flow rate.

MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 35 to 200.

o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3-Methyl-2-hexanol in about 0.7
mL of a deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube.[12][13] Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the
spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 3-Methyl-2-hexanol, the spectrum can be
obtained "neat" (undiluted).[11] Place a small drop of the liquid between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample
directly on the ATR crystal.[14]

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[15]
o Data Acquisition:

o Collect a background spectrum of the empty sample holder (or clean ATR crystal).
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o Place the prepared sample in the spectrometer and collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Typically, spectra are collected over the range of 4000 to 400 cm~1.[15]

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound, such as 3-Methyl-2-hexanol, using the spectroscopic techniques
discussed.
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Caption: Workflow for the structural elucidation of 3-Methyl-2-hexanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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